Antibacterial Activity of DAC Versus CPC: A 5-Fold Reduction with Preserved Penicillinase Resistance
Deacetylcephalosporin C exhibits approximately 20% of the antimicrobial activity of cephalosporin C against both Staphylococcus aureus (Oxford strain) and Salmonella typhi, as determined by bioassay [1]. Importantly, DAC retains full resistance to hydrolysis by purified penicillinase from Bacillus cereus strains 569/H and 5/B, a property indistinguishable from that of CPC [1]. This differential activity profile means that DAC is less suitable than CPC as a direct therapeutic agent but is equally robust against β-lactamase degradation—a critical attribute for a stable process intermediate that may be exposed to β-lactamase-containing environments during manufacturing.
| Evidence Dimension | Relative antimicrobial activity (bioassay zone size / MIC) |
|---|---|
| Target Compound Data | ~20% of CPC activity |
| Comparator Or Baseline | Cephalosporin C (CPC): 100% (reference standard) |
| Quantified Difference | DAC activity ≈ 20% of CPC; approximately 5-fold reduction |
| Conditions | Bioassay against Staphylococcus aureus (Oxford strain) and Salmonella typhi; penicillinase resistance tested with purified enzyme from Bacillus cereus 569/H and 5/B |
Why This Matters
Procurement teams evaluating DAC as a process intermediate must account for its 5-fold lower intrinsic antibacterial potency relative to CPC, which affects bioburden control strategies during downstream processing while maintaining the advantage of penicillinase stability.
- [1] Jeffery J D'A, Abraham EP, Newton GGF. Deacetylcephalosporin C. Biochem J, 1961; 81: 591–596. View Source
